3-Chloro-2-hydrazinyl-5-nitropyridine
Overview
Description
3-Chloro-2-hydrazinyl-5-nitropyridine is a heterocyclic compound with the molecular formula C5H5ClN4O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a hydrazinyl group at the second position, and a nitro group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydrazinyl-5-nitropyridine typically involves the following steps:
Nitration of 3-Chloropyridine: The starting material, 3-chloropyridine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 3-chloro-5-nitropyridine.
Hydrazination: The nitro compound is then treated with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the second position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydrazinyl-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Reactions: Derivatives with different substituents at the third position.
Reduction Reactions: 3-Chloro-2-hydrazinyl-5-aminopyridine.
Oxidation Reactions: Azo or azoxy derivatives.
Scientific Research Applications
3-Chloro-2-hydrazinyl-5-nitropyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: Employed as a reagent in various analytical techniques for the detection and quantification of specific analytes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydrazinyl-5-nitropyridine depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-5-nitropyridine: Lacks the chlorine atom at the third position.
3-Chloro-5-nitropyridine: Lacks the hydrazinyl group at the second position.
2-Chloro-5-nitropyridine: Lacks the hydrazinyl group and has the chlorine atom at the second position.
Uniqueness
3-Chloro-2-hydrazinyl-5-nitropyridine is unique due to the presence of both the hydrazinyl and nitro groups on the pyridine ring, along with the chlorine atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-chloro-5-nitropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEBWVKUINGOSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420725 | |
Record name | 3-Chloro-2-hydrazinyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-43-1 | |
Record name | 3-Chloro-2-hydrazinyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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